4-Cyclohexyloxy-4-oxobut-2-enoic acid
Description
4-Cyclohexyloxy-4-oxobut-2-enoic acid (CAS: 46341-50-8) is a substituted butenedioic acid derivative characterized by a cyclohexyloxy group at the 4-position and a conjugated enoate system. Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol . The compound is structurally related to maleic acid derivatives but distinguished by the bulky cyclohexyl ether substituent, which imparts significant hydrophobicity and steric effects. This structure is critical in applications such as polymer chemistry, where steric hindrance and solubility modulate reactivity .
Properties
CAS No. |
46341-50-8 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-cyclohexyloxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H14O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |
InChI Key |
ZMQWRASVUXJXGM-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CCC(CC1)OC(=O)C=CC(=O)O |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, monocyclohexyl ester typically involves the esterification reaction between maleic acid and cyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Maleic acid+CyclohexanolAcid catalyst2-Butenedioic acid (2Z)-, monocyclohexyl ester+Water
Industrial Production Methods
In an industrial setting, the production of 2-Butenedioic acid (2Z)-, monocyclohexyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, further driving the esterification process to completion.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, monocyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to maleic acid and cyclohexanol in the presence of a strong acid or base.
Reduction: The double bond in the butenedioic acid moiety can be reduced to form the corresponding saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: Maleic acid and cyclohexanol.
Reduction: Saturated ester (e.g., cyclohexyl succinate).
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Butenedioic acid (2Z)-, monocyclohexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and resins, where it can act as a plasticizer or a cross-linking agent.
Mechanism of Action
The mechanism by which 2-Butenedioic acid (2Z)-, monocyclohexyl ester exerts its effects depends on the specific application. In drug delivery, for example, the ester linkage can be hydrolyzed by esterases in the body, releasing the active drug. The molecular targets and pathways involved would depend on the specific drug being delivered and its mode of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
4-(Cyclohexylamino)-4-oxobut-2-enoic Acid
- CAS : 24564-83-8
- Formula: C₁₀H₁₅NO₃
- Molecular Weight : 197.23 g/mol .
- Key Differences: Substitution of the cyclohexyloxy group with a cyclohexylamino (-NH-C₆H₁₁) moiety. The amino group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to the cyclohexyloxy analog. Lower molecular weight due to the absence of an oxygen atom in the substituent.
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid
- CAS : 6314-45-0
- Formula: C₇H₁₁NO₃
- Molecular Weight : 157.17 g/mol .
- Key Differences: Features a smaller, branched isopropylamino (-NH-CH(CH₃)₂) group. Lower molecular weight and higher polarity due to the compact substituent.
4-(Octylamino)-4-oxobut-2-enoic Acid
- CAS : 3151-55-1
- Formula: Likely C₁₂H₂₁NO₃ (estimated).
- Molecular Weight : ~227.30 g/mol (estimated) .
- Key Differences: Long-chain octylamino (-NH-C₈H₁₇) substituent introduces pronounced hydrophobicity. Potential for micelle formation or lipid bilayer interactions, unlike the cyclohexyloxy analog.
(2Z)-4-(2-Chloro-4-hydroxyphenyl)-2-hydroxy-4-oxobut-2-enoic Acid (D1Y)
- Formula : C₁₀H₇ClO₅
- Molecular Weight : 242.62 g/mol .
- Key Differences: Aromatic chlorinated hydroxyphenyl group enhances electronic conjugation and introduces halogen-based reactivity.
Physicochemical and Functional Comparisons
Molecular Properties
| Compound | Molecular Weight (g/mol) | Substituent | Key Functional Groups |
|---|---|---|---|
| 4-Cyclohexyloxy-4-oxobut-2-enoic acid | 198.22 | Cyclohexyloxy (-O-C₆H₁₁) | Ester, conjugated enoate |
| 4-(Cyclohexylamino)-4-oxobut-2-enoic acid | 197.23 | Cyclohexylamino (-NH-C₆H₁₁) | Amide, conjugated enoate |
| (2Z)-4-[(1-Methylethyl)amino]-... | 157.17 | Isopropylamino (-NH-CH(CH₃)₂) | Amide, conjugated enoate |
| D1Y | 242.62 | Chlorinated hydroxyphenyl | Phenol, chloride, enoate |
Solubility and Reactivity
- Cyclohexyloxy Derivative : Low aqueous solubility due to hydrophobic cyclohexyl group; reactive in ester hydrolysis or radical polymerizations .
- Amino Derivatives: Improved solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding; amide groups resist hydrolysis compared to esters .
- D1Y: High polarity from phenolic -OH and Cl groups; likely acidic (pKa ~2–3 for enoate and phenolic -OH) .
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